molecular formula C10H13NO2 B13074218 2-Methyl-2-(2-methylpyridin-4-yl)propanoic acid

2-Methyl-2-(2-methylpyridin-4-yl)propanoic acid

Cat. No.: B13074218
M. Wt: 179.22 g/mol
InChI Key: LTXKIJJGHJLZEM-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylpyridin-4-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid, featuring a pyridine ring substituted with a methyl group at the 2-position and a propanoic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylpyridin-4-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methylpyridine.

    Alkylation: The 2-methylpyridine undergoes alkylation with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Methyl-2-(2-methylpyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate biological pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid: Similar structure but with different substitution pattern on the pyridine ring.

    2-Methylpropanoic acid: Lacks the pyridine ring, resulting in different chemical properties and applications.

Uniqueness

2-Methyl-2-(2-methylpyridin-4-yl)propanoic acid is unique due to the presence of both the pyridine ring and the propanoic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-2-(2-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7-6-8(4-5-11-7)10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13)

InChI Key

LTXKIJJGHJLZEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C)(C)C(=O)O

Origin of Product

United States

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